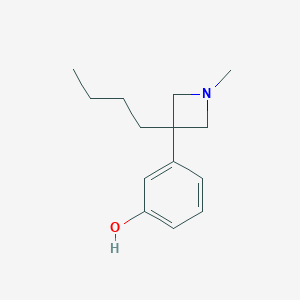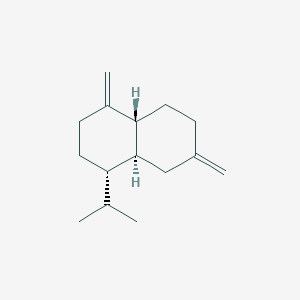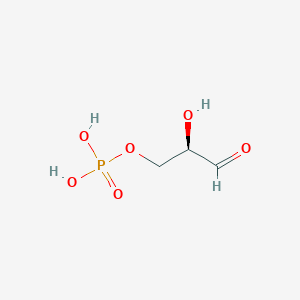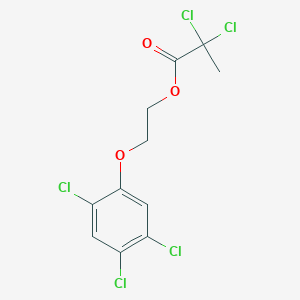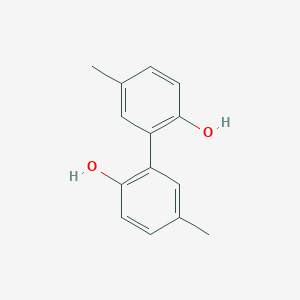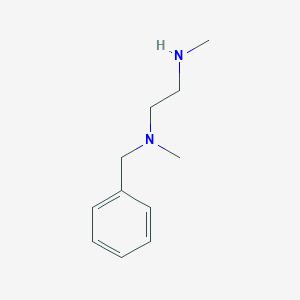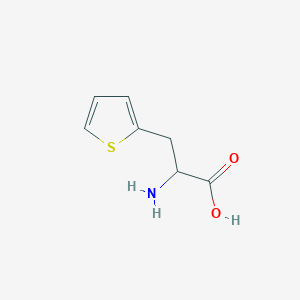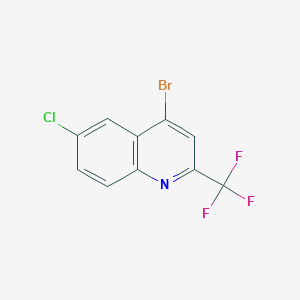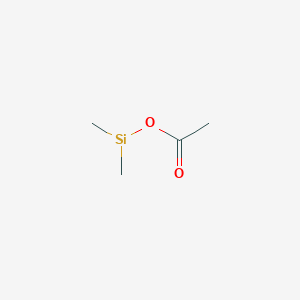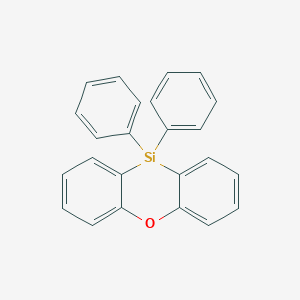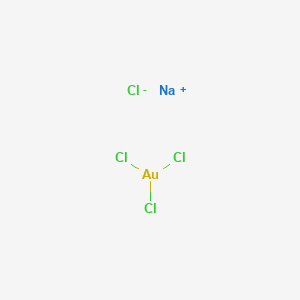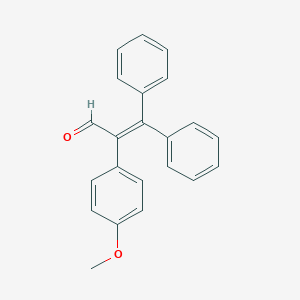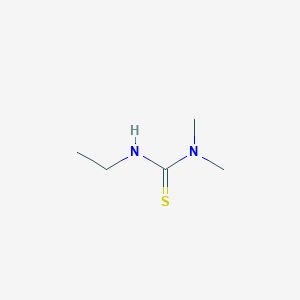
2-Butenediol 1,4-diacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenediol 1,4-diacrylate, also known as diacrylate, is a chemical compound that belongs to the class of dienes. It is widely used in the field of polymer chemistry due to its ability to polymerize with a variety of monomers. Diacrylate is a versatile compound that has a wide range of applications in various fields, including the biomedical industry, electronics, and coatings.
Mécanisme D'action
The mechanism of action of 2-Butenediol 1,4-diacrylate involves the polymerization of the compound with a variety of monomers. The resulting polymer is a cross-linked network that has unique physical and chemical properties. The polymerization reaction is initiated by the presence of a free radical initiator, which generates free radicals that react with the monomers to form the polymer.
Effets Biochimiques Et Physiologiques
Diacrylate has been shown to have low toxicity and is generally considered safe for use in biomedical applications. However, studies have shown that exposure to 2-Butenediol 1,4-diacrylate can cause skin irritation and allergic reactions in some individuals. Therefore, proper safety precautions should be taken when handling 2-Butenediol 1,4-diacrylate.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Butenediol 1,4-diacrylate in lab experiments include its versatility and ability to polymerize with a variety of monomers. This makes it a useful compound for the development of new materials with unique properties. However, the limitations of 2-Butenediol 1,4-diacrylate include its low solubility in water and its tendency to form cross-linked networks, which can make it difficult to control the properties of the resulting polymer.
Orientations Futures
There are many future directions for research involving 2-Butenediol 1,4-diacrylate. One area of research is the development of new materials for use in the biomedical industry, including drug delivery and tissue engineering. Another area of research is the development of new coatings and adhesives for use in the electronics industry. Additionally, research can be focused on improving the properties of 2-Butenediol 1,4-diacrylate-based materials, including their mechanical strength and biocompatibility.
Méthodes De Synthèse
The synthesis of 2-Butenediol 1,4-2-Butenediol 1,4-diacrylate can be achieved through the reaction of butenediol with acryloyl chloride. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is a clear, viscous liquid that is soluble in most organic solvents.
Applications De Recherche Scientifique
Diacrylate is widely used in scientific research due to its ability to polymerize with a variety of monomers. This makes it a useful compound for the development of new materials with unique properties. Diacrylate is commonly used in the synthesis of hydrogels, which have a wide range of applications in the biomedical industry, including drug delivery and tissue engineering.
Propriétés
Numéro CAS |
18621-76-6 |
|---|---|
Nom du produit |
2-Butenediol 1,4-diacrylate |
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.2 g/mol |
Nom IUPAC |
4-prop-2-enoyloxybut-2-enyl prop-2-enoate |
InChI |
InChI=1S/C10H12O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-6H,1-2,7-8H2 |
Clé InChI |
ZJWKFUBDXPALAF-UHFFFAOYSA-N |
SMILES isomérique |
C=CC(=O)OC/C=C/COC(=O)C=C |
SMILES |
C=CC(=O)OCC=CCOC(=O)C=C |
SMILES canonique |
C=CC(=O)OCC=CCOC(=O)C=C |
Autres numéros CAS |
18621-76-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
